molecular formula C14H15ClN2O2 B2918457 N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride CAS No. 2225142-55-0

N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride

Cat. No. B2918457
M. Wt: 278.74
InChI Key: OPIVYVOONBZARD-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride is a chemical compound with the molecular formula C14H15ClN2O2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride is 1S/C14H14N2O2.ClH/c15-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)17;/h1-8,17H,9,15H2,(H,16,18);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride is a powder with a molecular weight of 278.74 . It has a melting point of 275-276 degrees Celsius .

Scientific Research Applications

Refractivity and Polarizability Studies

N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride and its derivatives have been studied for their physical properties, such as molar refractivity and polarizability. For example, a study on a related compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, focused on its density and refractive index, providing insights into its polarizability effects and molar refractivity, which are crucial for understanding the drug's interactions at the molecular level (Sawale et al., 2016).

Bactericidal Properties

Some derivatives of N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride have been evaluated for their bactericidal properties. For instance, substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides have shown potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) (Zadrazilova et al., 2015).

Potential in Cancer Therapy

Derivatives of this compound have also been explored for their potential use in cancer therapy. One study on niclosamide derivatives, including N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide, showed significant cytotoxicity against various cancer cells and highlighted the importance of further studies to develop these compounds into potential anticancer agents (Tang et al., 2017).

Antitumor Activity

The antitumor properties of similar compounds have been investigated, such as in the study of phenoxybenzamine hydrochloride, which demonstrated significant inhibitory effects on glioma cell proliferation, migration, and invasion (Lin et al., 2016).

HDAC Inhibition for Therapeutic Applications

Histone deacetylase (HDAC) inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide have shown high selectivity for the HDAC6 isoform, indicating their potential for therapeutic applications (Blackburn et al., 2013).

Metabolic Conversion Studies

The metabolic conversion of benzamide derivatives, including N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride, has been studied to understand their stability and transformation in biological systems (Ross et al., 1983).

Safety And Hazards

The safety information available indicates that N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2.ClH/c15-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)17;/h1-8,17H,9,15H2,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIVYVOONBZARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(Aminomethyl)phenyl)-2-hydroxybenzamide hydrochloride

Citations

For This Compound
1
Citations
S Aït Amiri, C Deboux, F Soualmia… - Journal of Medicinal …, 2021 - ACS Publications
Multiple sclerosis (MS) is an autoimmune demyelinating disease of the central nervous system (CNS) that causes severe motor, sensory, and cognitive impairments. Kallikrein-related …
Number of citations: 1 pubs.acs.org

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